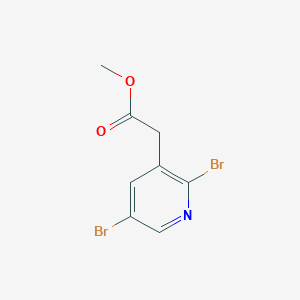

Methyl 2,5-dibromopyridine-3-acetate

Description

Methyl 2,5-dibromopyridine-3-acetate is a brominated pyridine derivative with an ester functional group. Its structure features a pyridine ring substituted with bromine atoms at the 2- and 5-positions and an acetate ester moiety at the 3-position. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows for further functionalization via hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 2-(2,5-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)4-11-8(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBWAQTTWLFEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,5-dibromopyridine, which is then subjected to a reaction with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dibromopyridine-3-acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Palladium on carbon and hydrogen gas in ethanol or methanol.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups.

Reduction Products: Pyridine derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Methyl 2,5-dibromopyridine-3-acetate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromopyridine-3-acetate involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms at the 2 and 5 positions make the compound highly reactive in substitution and coupling reactions. The ester group at the 3 position can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

(a) Methyl Esters of Aromatic Acids

- Methyl Salicylate : A simple aromatic ester with anti-inflammatory properties. Unlike Methyl 2,5-dibromopyridine-3-acetate, it lacks bromine substituents and a nitrogen-containing heterocycle, resulting in lower molecular weight (152.15 g/mol vs. ~308.95 g/mol for the brominated compound) and distinct reactivity .

- Bardoxolone Methyl: A triterpenoid methyl ester with a fused cyclohexenone structure.

(b) Brominated Pyridine Derivatives

- 2,3-Dibromopropionic Acid Methyl Ester : Contains bromine but lacks a pyridine ring. The absence of aromatic nitrogen reduces its stability in acidic conditions compared to this compound .

- Methyl 2,4-Dibromobenzoate : A brominated benzoate ester. The substitution pattern (2,4-dibromo vs. 2,5-dibromo) and benzene vs. pyridine ring alter electronic properties, affecting regioselectivity in nucleophilic substitution reactions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | ~308.95 | 95–100* | 280–300* | Moderate (DMSO, acetone) |

| Methyl Salicylate | 152.15 | -8.6 | 222 | High (ethanol, ether) |

| Bardoxolone Methyl | 516.63 | 230–235 | N/A | Low (lipophilic solvents) |

| 2,3-Dibromopropionic Acid Methyl Ester | 227.89 | ~25–30 | 210–215 | High (chloroform, ether) |

Research Findings and Industrial Relevance

Biological Activity

Methyl 2,5-dibromopyridine-3-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two bromine atoms and an acetate group. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of dibromopyridines exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 6.25 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings for other related compounds .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Research indicates that it may disrupt protein-protein interactions critical for cancer cell survival:

- Mechanism of Action : The compound is believed to inhibit key proteins involved in cell proliferation and survival pathways. For example, it has shown promise in inducing apoptosis in cancer cells when combined with other therapeutic agents .

- Case Study : In a study involving ovarian cancer cells, this compound demonstrated significant cytotoxicity when used in conjunction with Bcl-xL-targeting siRNA. This combination therapy resulted in enhanced apoptosis rates compared to single-agent treatments .

The mechanism by which this compound exerts its biological effects can be attributed to its structural features:

- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic reactions, allowing the compound to interact with various biomolecules.

- Hydrolysis of Ester Group : The acetate moiety can undergo hydrolysis, releasing acetic acid and potentially altering local pH or affecting enzyme activity.

Comparison with Similar Compounds

This compound can be compared to other dibromopyridine derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,5-dibromopyridine-3-acetate | Contains an ethyl group; used as a precursor | Moderate antimicrobial and anticancer activity |

| 2,5-Dichloropyridine-3-acetate | Contains chlorine instead of bromine | Different reactivity; generally lower activity |

| Methyl 3-bromopyridine-2-acetate | Only one bromine atom; less reactive | Limited biological activity |

The dual bromination and ester functionality in this compound confer distinct reactivity and versatility compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.